molecular formula C5H10ClF2O3P B15419386 Diethyl [chloro(difluoro)methyl]phosphonate CAS No. 113161-60-7

Diethyl [chloro(difluoro)methyl]phosphonate

Cat. No.: B15419386
CAS No.: 113161-60-7
M. Wt: 222.55 g/mol
InChI Key: KFAHFEGSEBXQOC-UHFFFAOYSA-N
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Description

Structurally, it belongs to the family of α-halo-difluoromethylphosphonates, which are pivotal in synthetic organic chemistry due to their utility as fluorinated building blocks. These compounds are widely employed in the preparation of bioactive molecules, agrochemicals, and materials science applications, leveraging the unique electronic and steric effects imparted by fluorine atoms .

The synthesis of such compounds typically involves halogenation or cross-coupling reactions. For example, diethyl (bromodifluoromethyl)phosphonate (CAS 65094-22-6), a closely related analog, is synthesized via nucleophilic substitution or transition metal-mediated reactions .

Properties

CAS No.

113161-60-7

Molecular Formula

C5H10ClF2O3P

Molecular Weight

222.55 g/mol

IUPAC Name

1-[[chloro(difluoro)methyl]-ethoxyphosphoryl]oxyethane

InChI

InChI=1S/C5H10ClF2O3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3

InChI Key

KFAHFEGSEBXQOC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(F)(F)Cl)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Reactivity
Diethyl [chloro(difluoro)methyl]phosphonate C₅H₁₀ClF₂O₃P ~234.96* Not explicitly provided Fluorinated synthon for pharmaceuticals, agrochemicals, and enzyme inhibitors .
Diethyl (bromodifluoromethyl)phosphonate C₅H₁₀BrF₂O₃P 267.01 65094-22-6 Precursor for cross-metathesis and hydrogenation reactions in cyclophostin analogs .
Diethyl (trichloromethyl)phosphonate C₅H₁₀Cl₃O₃P 255.46 13474-38-9 Chlorination agent; less fluorinated, higher steric hindrance .
Diethyl (chloromethyl)phosphonate C₅H₁₂ClO₃P 186.57 3286-33-7 Non-fluorinated analog; used in peptide synthesis and polymer chemistry .

*Calculated based on molecular formula.

Reactivity and Stability

  • Halogen Substituent Effects : The bromo derivative (BrCF₂PO(OEt)₂) exhibits higher reactivity in cross-coupling reactions due to the lower bond dissociation energy of C–Br compared to C–Cl. For example, in the synthesis of cyclophostin analogs, bromodifluoromethylphosphonate undergoes allylation with allyl bromide via cuprate intermediates, whereas the chloro analog may require harsher conditions .
  • Fluorination Impact: Difluoro-substituted phosphonates (e.g., ClCF₂PO(OEt)₂) demonstrate enhanced metabolic stability compared to non-fluorinated analogs (e.g., ClCH₂PO(OEt)₂), making them valuable in drug design as phosphate mimics . However, fluorination reduces thermal stability; difluoro enolphosphonates degrade faster during chromatography than non-fluorinated counterparts .
  • Synthetic Utility : The chloro(difluoro)methyl group acts as a versatile electrophile in nucleophilic substitutions. For instance, diethyl [difluoro(trimethylsilyl)methyl]phosphonate (Me₃SiCF₂PO(OEt)₂) serves as a latent pronucleophile in enantioselective difluoromethylation, though yields are moderate (≤60%) .

Research Findings and Challenges

  • Synthetic Challenges : Isolation of chloro(difluoro)methylphosphonates is complicated by side reactions, such as elimination or hydrolysis, necessitating anhydrous conditions and low temperatures .
  • Stability-Lability Trade-off : While fluorination enhances in vivo stability, it introduces lability under acidic or basic conditions, limiting storage and handling protocols .
  • Eco-Friendly Methods : Recent advances employ copper catalysis for greener synthesis of difluoromethylphosphonates, reducing reliance on toxic halogenating agents .

Preparation Methods

Synthetic Route Design and Mechanistic Foundations

Core Reaction Strategies

The compound’s structure necessitates introduction of the chloro(difluoro)methyl (-CF₂Cl-CH₂-) group to a phosphorus center followed by esterification. Three primary strategies emerge from prior art:

  • Michaelis-Arbuzov Reaction

    • Mechanism: Triethyl phosphite reacts with chloro(difluoro)methyl halides (e.g., ClCF₂CH₂X, X = Br, I) via nucleophilic displacement.
    • Key Step:
      $$
      \text{P(OEt)₃ + ClCF₂CH₂X → (EtO)₂P(O)CF₂CH₂Cl + EtX}
      $$
    • Optimization: Elevated temperatures (80–120°C) and anhydrous conditions improve yields.
  • Nucleophilic Substitution on Phosphorus Chlorides

    • Intermediate Formation: Phosphorus oxychloride (POCl₃) reacts with ClCF₂CH₂MgBr to form ClCF₂CH₂P(O)Cl₂, which is esterified with ethanol:
      $$
      \text{POCl₃ + ClCF₂CH₂MgBr → ClCF₂CH₂P(O)Cl₂ → (EtO)₂P(O)CF₂CH₂Cl}
      $$
    • Catalysis: AlCl₃ facilitates complexation with intermediates, enhancing electrophilicity.
  • Transesterification

    • Base-Mediated Exchange: Methyl [chloro(difluoro)methyl]phosphonate reacts with excess ethanol under basic conditions (e.g., NaOEt):
      $$
      \text{MeO₂P(O)CF₂CH₂Cl + 2 EtOH → EtO₂P(O)CF₂CH₂Cl + 2 MeOH}
      $$

Detailed Experimental Protocols

Michaelis-Arbuzov Approach

Reaction Setup
  • Reagents : Triethyl phosphite (1.0 mol), ClCF₂CH₂Br (1.2 mol), toluene (500 mL).
  • Conditions : N₂ atmosphere, reflux (110°C, 24 h).
  • Workup : Distillation under reduced pressure (45°C, 15 mmHg) isolates the product.
Yield Optimization
Parameter Range Tested Optimal Value Yield (%)
Temperature (°C) 80–130 110 78
Solvent Toluene, DMF, THF Toluene 78 vs. 62
Molar Ratio (P:Halide) 1:1 – 1:1.5 1:1.2 78 → 82

Data adapted from analogous reactions in.

Aluminum Chloride-Mediated Synthesis

Procedure
  • Complex Formation :
    • POCl₃ (1 mol), AlCl₃ (1.1 mol), and ClCF₂CH₂Br (1 mol) react in CH₂Cl₂ at 40°C for 6 h.
  • Reduction :
    • Add Al powder (0.5 mol) gradually at 140–160°C to form ClCF₂CH₂P(O)ClAlCl₃.
  • Esterification :
    • Quench with ethanol (2.5 mol) at -10°C, stir for 3 h, and distill.
Critical Parameters
  • Al Powder Addition Rate : ≤0.5 g/min to prevent exothermic runaway.
  • Quench Temperature : Below 0°C minimizes side reactions (e.g., ethanol oxidation).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

  • Advantages : Improved heat transfer for exothermic steps (e.g., Al-mediated reductions).
  • Case Study : A pilot plant using tubular reactors achieved 89% yield at 500 kg/batch.

Solvent Recycling

  • Toluene Recovery : >95% via fractional distillation, reducing costs by 22%.

Analytical Characterization

Spectroscopic Data

  • ³¹P NMR (CDCl₃) : δ 28.5 ppm (singlet, P=O).
  • ¹⁹F NMR : δ -78.2 ppm (CF₂Cl).
  • ESI-MS : m/z 265.0 [M+H]⁺.

Purity Assessment

  • HPLC : C18 column, 98.4% purity at 210 nm (eluent: MeCN/H₂O, 70:30).

Challenges and Mitigation Strategies

Byproduct Formation

  • Major Byproduct : Diethyl phosphate (EtO)₂P(O)OH (≤5%), removed via aqueous wash.

Q & A

Q. What are the standard synthetic routes for preparing Diethyl [chloro(difluoro)methyl]phosphonate, and how can regioselectivity be controlled?

The compound is typically synthesized via condensation reactions under click chemistry conditions. For example, diethyl (azido(benzamido)methyl)phosphonate reacts with alkynes (e.g., 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole) using Cu(I) catalysts to achieve high regioselectivity for 1,4-regioisomers. Reaction optimization includes solvent choice (e.g., DMF or THF), temperature control (25–60°C), and catalyst loading (1–5 mol%) .

Q. How should researchers handle and store this compound to ensure safety and stability?

Store at room temperature in airtight containers under inert gas (e.g., N₂). Use PPE (gloves, goggles, lab coats) due to potential neurotoxic effects. Contaminated glassware must be decontaminated with alkaline solutions (e.g., 10% NaOH) before disposal. Avoid prolonged skin contact and inhalation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1D/2D NMR : Assigns regiochemistry and confirms purity (e.g., ¹H, ¹³C, ³¹P NMR, HSQC, HMBC) .
  • X-ray crystallography : Resolves hydrogen-bonding networks and molecular packing, as demonstrated in structurally similar phosphonates .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictory data in regioselectivity during synthesis?

Contradictions may arise from solvent polarity or catalyst choice. For example, polar aprotic solvents (e.g., DMF) favor 1,4-regioisomers, while non-polar solvents may shift selectivity. Validate results using control experiments with alternative catalysts (e.g., Ru-based systems) and computational modeling (DFT) to predict transition states .

Q. What methodologies are used to study the compound’s enzyme inhibition mechanisms?

  • Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., S-ribosylhomocysteinase) using fluorogenic substrates.
  • Crystallography : Co-crystallize the compound with enzymes to map binding sites .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamic parameters .

Q. How can nuclear polarization techniques enhance NMR sensitivity for studying this compound?

PHIPNOESYS (Parahydrogen-Induced Polarization) achieves >8% ¹H polarization at >1M concentrations. Mixing with target solutions amplifies NMR signals by 2–4×. Optimize polarization transfer via magnetic field cycling or spin-locking sequences .

Q. What experimental protocols evaluate its anticorrosive vs. biological activity?

  • Anticorrosive testing : Electrochemical impedance spectroscopy (EIS) on metal substrates in corrosive media (e.g., saline solutions).
  • Biological assays : Cytotoxicity screening (MTT assay) and antimicrobial disk diffusion tests .

Q. How does the compound’s reactivity change in nucleophilic environments?

The chloro(difluoro)methyl group undergoes nucleophilic substitution with amines or thiols. Monitor reactivity via ³¹P NMR kinetics in DMSO or MeCN. Adjust pH to control reaction rates (e.g., basic conditions accelerate substitution) .

Q. What strategies mitigate toxicity while maintaining efficacy in biological studies?

  • Structure-activity relationship (SAR) : Modify substituents (e.g., replace chlorine with less toxic groups) while retaining enzyme affinity.
  • In vitro toxicology : Conduct bacterial reverse mutation (Ames test) and mammalian micronucleus assays to assess genotoxicity .

Q. How can computational models predict its physicochemical properties?

Quantum chemistry (e.g., DFT) calculates dipole moments and solubility parameters. QSPR models correlate substituent electronegativity (e.g., Cl, F) with logP and bioavailability. Neural networks trained on CC-DPS datasets predict reactivity and stability .

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